molecular formula C10H9NO3 B1466064 Methyl 4-cyano-2-methoxybenzoate CAS No. 406719-76-4

Methyl 4-cyano-2-methoxybenzoate

Cat. No. B1466064
M. Wt: 191.18 g/mol
InChI Key: JFCISGMVSHCQBL-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

Triphenylphosphine polymer bound (50 mg; 0.15 mmol; 0.15 eq.), palladium (II) acetate (15.04 mg; 0.07 mmol; 0.07 eq.) and DMF (3 mL) were first mixed, purged with N2 and let stirring at RT for 2 h. The vial was then opened, zinc cyanide (117.43 mg; 1 mmol; 1 eq.) and 4-bromo-2-methoxybenzoate (ALDRICH; 653098-10G; 245.07 mg; 1 mmol; 1 eq.) were added and the resulting mixture was purged once more before heating at 140° C. for 50 min. The reaction mixture was then filtrated through a glass frit and the resin was washed with Et2O (3×10 mL). The combined filtrates were washed with water (3×5 mL), once with NaCl sat. solution (10 mL) and then dried over magnesium sulfate. Evaporation of the solvent gave the title compound as a white powder (157 mg; 82%). 1H NMR (DMSO-d6, 400 MHz) δ 7.76 (d, J=7.9 Hz, 1H), 7.68 (d, J=1.4 Hz, 1H), 7.50 (dd, J=7.9, 1.4 Hz, 1H), 3.88 (s, 3H), 3.82 (s, 3H). LC/MS (Method A): 190.8 (M−H)−; 191.8 (M+H)+. HPLC (Method A), Rt 2.67 min (purity: 94.8%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
15.04 mg
Type
catalyst
Reaction Step Three
Name
4-bromo-2-methoxybenzoate
Quantity
245.07 mg
Type
reactant
Reaction Step Four
Quantity
117.43 mg
Type
catalyst
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Br[C:21]1[CH:29]=[CH:28][C:24]([C:25]([O-:27])=[O:26])=[C:23]([O:30][CH3:31])[CH:22]=1.[CH3:32][N:33](C=O)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[C-]#N.[Zn+2].[C-]#N>[C:32]([C:21]1[CH:29]=[CH:28][C:24]([C:25]([O:27][CH3:1])=[O:26])=[C:23]([O:30][CH3:31])[CH:22]=1)#[N:33] |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
15.04 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Four
Name
4-bromo-2-methoxybenzoate
Quantity
245.07 mg
Type
reactant
Smiles
BrC1=CC(=C(C(=O)[O-])C=C1)OC
Name
Quantity
117.43 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
let stirring at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with N2
CUSTOM
Type
CUSTOM
Details
the resulting mixture was purged once more
TEMPERATURE
Type
TEMPERATURE
Details
before heating at 140° C. for 50 min
Duration
50 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtrated through a glass frit
WASH
Type
WASH
Details
the resin was washed with Et2O (3×10 mL)
WASH
Type
WASH
Details
The combined filtrates were washed with water (3×5 mL), once with NaCl sat. solution (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=CC(=C(C(=O)OC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 157 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.